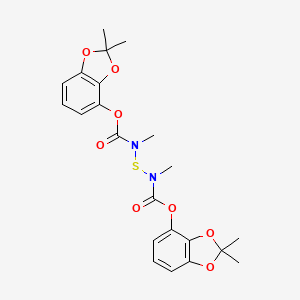
Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester is a complex organic compound with the molecular formula C22H24N2O8S and a molecular weight of 476.50 g/mol . This compound is known for its unique structural features, which include two benzodioxolyl groups and a thiobis(methyl) linkage. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester typically involves the reaction of 2,2-dimethyl-1,3-benzodioxol-4-ylamine with thiobis(methyl) chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.
化学反応の分析
Types of Reactions: Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiobis(methyl) linkage.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxolyl groups, where nucleophiles like amines or thiols replace the ester groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions often require catalysts or activating agents to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved thiobis(methyl) derivatives
Substitution: Substituted benzodioxolyl derivatives
科学的研究の応用
Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The benzodioxolyl groups can form hydrogen bonds and π-π interactions with target molecules, while the thiobis(methyl) linkage can undergo redox reactions, modulating the activity of the compound. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
類似化合物との比較
Carbamic acid, methyl ester: A simpler ester of carbamic acid, lacking the benzodioxolyl groups.
Carbamic acid, ethyl ester: Another ester of carbamic acid, with ethyl groups instead of benzodioxolyl groups.
Carbamic acid, phenyl ester: Contains phenyl groups instead of benzodioxolyl groups, offering different chemical properties.
Uniqueness: Carbamic acid, thiobis(methyl-, bis(2,2-dimethyl-1,3-benzodioxol-4-yl) ester is unique due to the presence of both benzodioxolyl groups and a thiobis(methyl) linkage. This combination imparts distinctive chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
74091-47-7 |
|---|---|
分子式 |
C22H24N2O8S |
分子量 |
476.5 g/mol |
IUPAC名 |
(2,2-dimethyl-1,3-benzodioxol-4-yl) N-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C22H24N2O8S/c1-21(2)29-15-11-7-9-13(17(15)31-21)27-19(25)23(5)33-24(6)20(26)28-14-10-8-12-16-18(14)32-22(3,4)30-16/h7-12H,1-6H3 |
InChIキー |
GINNZXYWHOXWCO-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(C)C(=O)OC3=CC=CC4=C3OC(O4)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
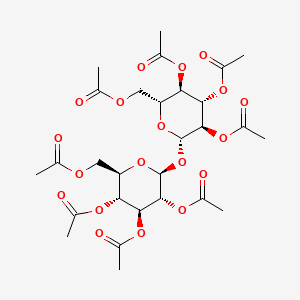
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
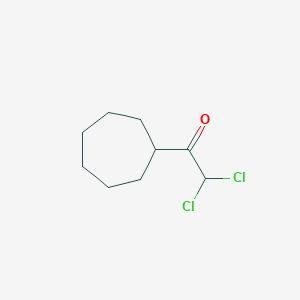
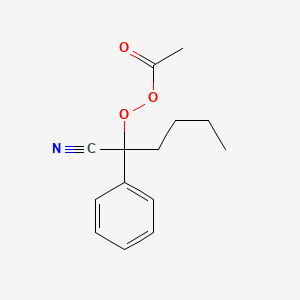
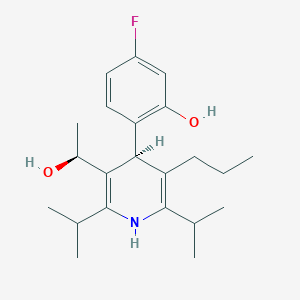
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)

![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)

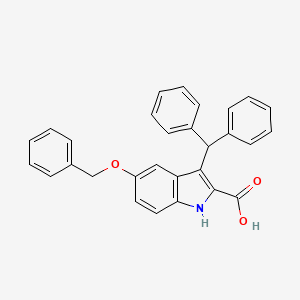
![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
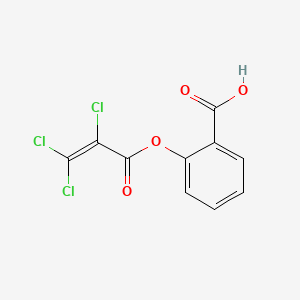
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
